4-[4-(Methanesulfonyl)phenyl]piperazin-2-one
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Overview
Description
4-[4-(Methanesulfonyl)phenyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a methanesulfonyl group and a phenyl group, making it a versatile molecule in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methanesulfonyl)phenyl]piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
In industrial settings, the production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of the compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methanesulfonyl)phenyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[4-(Methanesulfonyl)phenyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[4-(Methanesulfonyl)phenyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- **4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl](3-nitrophenyl)methanone
- **N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides
Uniqueness
4-[4-(Methanesulfonyl)phenyl]piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonyl group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Properties
CAS No. |
918884-41-0 |
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Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)piperazin-2-one |
InChI |
InChI=1S/C11H14N2O3S/c1-17(15,16)10-4-2-9(3-5-10)13-7-6-12-11(14)8-13/h2-5H,6-8H2,1H3,(H,12,14) |
InChI Key |
JQZWFHQSOPORLV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCNC(=O)C2 |
Origin of Product |
United States |
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